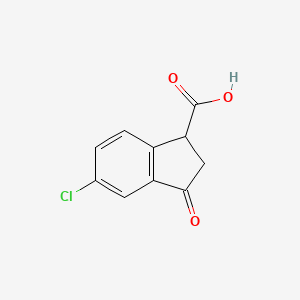

5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-3-oxo-1,2-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c11-5-1-2-6-7(3-5)9(12)4-8(6)10(13)14/h1-3,8H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHIMUVCNJRARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496314 | |

| Record name | 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66041-31-4 | |

| Record name | 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Transformations

3-Chlorobenzaldehyde is commonly used as a starting material. It undergoes oxidation to form 3-chlorobenzene propionic acid derivatives, which serve as precursors for cyclization to the indanone core.

Various malonate esters (e.g., diethyl malonate, methyl malonate) can be employed in condensation steps to extend the carbon chain and facilitate ring closure.

Cyclization to 5-Chloro-1-indanone

Oxidation and Hydrolysis to Introduce Carboxylic Acid

Oxidation of the indanone intermediate with reagents such as lead tetraacetate (Pb(OAc)4) in benzene at ambient temperature for extended periods (e.g., 16 hours) converts the ketone to the corresponding carboxylic acid functionality.

Subsequent hydrolysis under basic conditions (e.g., 2 N NaOH, heating for 2 hours) completes the transformation to the target 5-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid .

Alternative and Advanced Preparation Methods

Use of Methyl Esters and Oxidative Hydroxylation

Methyl esters of the compound, such as 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester , can be synthesized first, followed by hydrolysis to the acid.

This method involves:

Dissolution of the methyl ester in dichloromethane, followed by concentration under vacuum.

Addition of normal hexane and controlled temperature stirring.

Oxidation using tert-butyl hydroperoxide in the presence of catalysts like quinones (e.g., 1,4-benzoquinone) and diamines (e.g., cyclohexanediamine) to introduce hydroxyl groups at the 2-position.

Crystallization and filtration to isolate the methyl ester intermediate, which can be hydrolyzed to the acid.

This approach improves yield and purity by controlling reaction conditions and catalyst ratios.

Enantioselective Synthesis

A patented method describes the preparation of the (+)-enantiomer of the methyl ester precursor by salification, acidification, and oxidation steps involving sodium hydride and toluene as solvents.

The process includes slow addition of chloro-1-indanone derivatives to the reaction mixture under reflux conditions, enhancing enantiomeric excess and yield.

Summary of Preparation Steps in Tabular Form

| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Oxidation of 3-chlorobenzaldehyde to 3-chlorobenzene propionic acid | Oxidizing agents (e.g., potassium permanganate) | Formation of acid intermediate |

| 2 | Cyclization to 5-chloro-1-indanone | Acid/base catalysis, heating | Formation of indanone core |

| 3 | Oxidation of indanone to 5-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | Pb(OAc)4 in benzene, ambient temperature, 16 h | Introduction of carboxylic acid group |

| 4 | Hydrolysis of esters (if methyl ester intermediate used) | 2 N NaOH, heating for 2 h | Conversion to free acid |

| 5 | Oxidative hydroxylation of methyl ester intermediate (alternative) | tert-Butyl hydroperoxide, 1,4-benzoquinone, cyclohexanediamine, hexane, 25-30°C, 3-5 h addition + 3-4 h incubation | Hydroxylated methyl ester intermediate with high purity |

| 6 | Enantioselective synthesis (optional) | Sodium hydride, toluene, controlled addition, reflux | Improved yield and enantiomeric excess |

Research Findings and Analysis

The use of tert-butyl hydroperoxide with quinone and diamine catalysts significantly enhances the hydroxylation step's efficiency and selectivity, reducing residual starting material to less than 1%.

Controlled temperature (25-30°C) and slow addition of oxidant over several hours are critical to avoid side reactions and improve crystallization yield.

Enantioselective methods employing sodium hydride and toluene under reflux conditions increase the content of the effective enantiomer, which is important for pharmaceutical applications.

The oxidation using Pb(OAc)4 is effective but requires careful handling due to toxicity and environmental concerns.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation of the compound can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can reduce the keto group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromyl chloride, nitric acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Aqueous sodium hydroxide, halide salts.

Major Products Formed:

Oxidation Products: Higher oxidized derivatives, such as 5-chloro-3,4-dihydro-2H-indene-1-carboxylic acid.

Reduction Products: Hydroxylated derivatives, such as 5-chloro-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Substitution Products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways.

Case Study : A study published in the Journal of Chemical Research explored the synthesis of derivatives of this compound that exhibit anti-inflammatory and analgesic activities. The modifications to the indene structure were shown to enhance the pharmacological profile of the resulting compounds .

Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in the development of complex organic molecules. Its reactivity allows it to participate in various chemical reactions including cyclization and acylation.

Example Reactions :

- Cyclization Reactions : The compound can undergo cyclization to form more complex cyclic structures, which are often found in natural products and pharmaceuticals.

- Acylation Reactions : It can also be used to introduce acyl groups into other organic molecules, facilitating the synthesis of esters and amides.

Materials Science

In materials science, 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is being studied for its potential use in developing novel polymers and coatings. Its chemical properties allow it to enhance material performance characteristics such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or medical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, properties, and applications:

Structural and Functional Differences

- Substituent Position: The placement of chlorine, oxo, and carboxylic acid groups dictates reactivity. For example, 5-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid’s electron-withdrawing groups enhance acidity compared to the 5-amino analog, which introduces basicity .

- Tautomerism: The 3-oxo group in the target compound may facilitate keto-enol tautomerism, unlike 1-oxo analogs (e.g., 2-chloro-1-oxo-1H-indene-3-carboxylic acid), where tautomerism is less favorable .

- Synthetic Challenges : Chlorinated indene derivatives often require controlled conditions to avoid hydrolysis or epoxy impurities, as seen in the synthesis of ester analogs using solvents like n-hexane and additives like benzylamine .

Physicochemical Properties

- Melting Points : Methoxy-substituted analogs (e.g., 6-methoxy derivative) exhibit lower melting points (~107–110°C) due to reduced intermolecular forces compared to chloro-oxo derivatives .

- Solubility: The 5-amino analog’s solubility in acidic conditions contrasts with the chloro-oxo compound’s likely preference for polar aprotic solvents .

Biological Activity

5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 66041-31-4) is an indene derivative that has garnered attention for its diverse biological activities. This compound features a chlorine atom at the 5-position, a keto group at the 3-position, and a carboxylic acid group at the 1-position, which contribute to its biochemical properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 210.61 g/mol |

| CAS Number | 66041-31-4 |

| Synonyms | 6-Chloro-3-oxo-indan-1-carboxylic acid; 6-Chloro-3-oxo-1,2-dihydroindene-1-carboxylic acid |

5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid exhibits significant interactions with various enzymes and proteins, influencing their activity and function. Key findings include:

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator of these enzymes.

- Cell Signaling : It modulates cell signaling pathways and gene expression, particularly genes involved in inflammatory responses.

The biological activity of this compound is primarily attributed to its ability to bind selectively to biomolecules:

- Enzyme Inhibition : It can inhibit or activate enzymes by binding to their active sites, leading to changes in catalytic activity.

- Transcription Factor Interaction : The compound influences gene expression by interacting with transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, it may exhibit beneficial effects such as modulation of enzyme activity and gene expression.

- High Doses : Conversely, higher doses can lead to toxic effects, including cellular damage and disruption of metabolic processes.

Anti-Cancer Activity

Recent studies have explored the potential anti-cancer properties of 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid:

- Multi-target QSAR Models : Research utilizing quantitative structure–activity relationship (QSAR) models has identified this compound as a potential candidate for anti-colorectal cancer therapy. The models suggest that modifications to the structure could enhance its efficacy against cancer cells .

- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation at specific concentrations, showcasing its potential as an anti-cancer agent .

Neuroprotective Effects

The compound's neuroprotective capabilities have also been examined:

- Cholinesterase Inhibition : It has been reported to exhibit inhibitory effects on human acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s disease. The IC values indicate significant potency compared to known inhibitors .

- Oxidative Stress Reduction : The compound's ability to modulate oxidative stress responses may contribute to its protective effects against neuronal damage .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted indene precursors or functionalization of the indene scaffold. For example, azido intermediates (e.g., methyl 2-azido-6-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) are synthesized by refluxing chloro-substituted indene esters with sodium azide in acetic acid, followed by hydrolysis to yield the carboxylic acid derivative . Optimization involves adjusting reaction time (2.5–5 hours), temperature (reflux conditions), and stoichiometry of reagents (1:1 molar ratio of starting materials to sodium acetate) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., chlorine at position 5, ketone at position 3) via characteristic shifts (e.g., δ 7.77 ppm for aromatic protons in chloro-substituted indene) .

- IR Spectroscopy : Identify carbonyl stretches (1720–1753 cm⁻¹ for ketone and carboxylic acid groups) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 238.0265 for C11H9ClNO3) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines for indene derivatives:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in a ventilated area away from ignition sources (flash point >100°C) .

- In case of exposure, rinse with water and consult a physician, referencing the compound’s safety data sheet .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G** level) to map electron density on the indene scaffold. For example, the ketone group at position 3 is electron-deficient, making it susceptible to nucleophilic attack, while the carboxylic acid at position 1 can participate in hydrogen bonding or act as a leaving group . Compare results with crystallographic data (e.g., planarity of the indene ring) to validate predictions .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents to confirm NMR assignments.

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., dihydro indene ring conformation) .

- HPLC-MS : Detect trace impurities (e.g., unreacted azide intermediates) that may alter spectral profiles .

Q. How can the compound’s bioactivity be evaluated in enzyme inhibition assays?

- Methodological Answer : Design assays targeting kinases or dehydrogenases:

- Kinase Inhibition : Test against PDGFR or tyrosine kinases using competitive binding assays (IC50 determination via fluorescence polarization) .

- Antimicrobial Activity : Screen against Gram-positive bacteria using agar diffusion methods, comparing zones of inhibition to standard antibiotics .

Q. What advanced synthetic routes improve yield for scale-up in academic settings?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 5 hours to 30 minutes) while maintaining >90% yield .

- Flow Chemistry : Optimize continuous-flow conditions for azide incorporation, minimizing side reactions .

Q. How does the compound’s stereochemistry influence its intermolecular interactions in crystal packing?

- Methodological Answer : Analyze single-crystal X-ray data to identify non-classical hydrogen bonds (e.g., C–H⋯O interactions forming C(6) chains along the [010] axis). These interactions stabilize the lattice and may affect solubility or melting point (e.g., mp 141–146°C for methyl ester derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.